rac-(2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of scientific research and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. Common synthetic routes include:
Aldol Condensation: This method involves the reaction of a chiral aldehyde with a suitable ketone under basic conditions to form the desired piperidine derivative.
Reductive Amination: This approach uses a chiral amine and a suitable carbonyl compound, followed by reduction to form the piperidine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
rac-(2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
rac-(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]acetic acid: Another chiral compound with similar structural features.
rac-(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]acetic acid: Known for its applications in scientific research and industry.
Uniqueness
rac-(2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1807941-47-4 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.